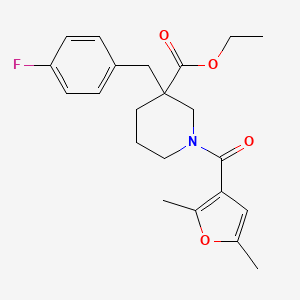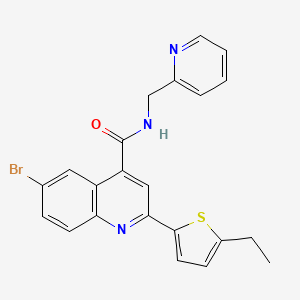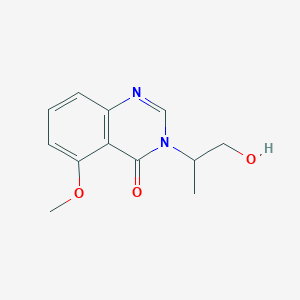![molecular formula C18H33N3O3 B5978932 Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate](/img/structure/B5978932.png)
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate typically involves the reaction of isonipecotic acid with ethanol. The process includes the esterification of isonipecotic acid to form ethyl isonipecotate, followed by further reactions to introduce the diethylcarbamoyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and subsequent functional group modifications. The reaction conditions are carefully controlled to ensure high yield and purity. Common conditions include maintaining an inert atmosphere and controlling temperature and pressure to optimize the reaction .
化学反応の分析
Types of Reactions
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways and molecular interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Ethyl piperidine-4-carboxylate: A simpler analog with similar structural features.
Icaridin: Another piperidine derivative used as an insect repellent.
Piperidine-4-carboxylic acid ethyl ester: Shares the piperidine ring and ester functional group.
Uniqueness
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate is unique due to its diethylcarbamoyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specialized applications in research and industry .
特性
IUPAC Name |
ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-4-19(5-2)17(22)15-8-7-11-21(14-15)16-9-12-20(13-10-16)18(23)24-6-3/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBQUIKUXKPHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5978849.png)
![2-(3-bromophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5978854.png)


![4-[(2,6-Dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B5978869.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B5978876.png)
![{(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978879.png)
![(2-methoxyphenyl){1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinyl}methanone](/img/structure/B5978884.png)
![methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5978895.png)

![N-benzyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5978904.png)
![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5978909.png)
![1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine](/img/structure/B5978943.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5978955.png)
